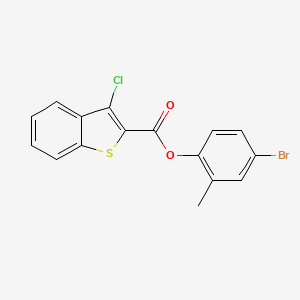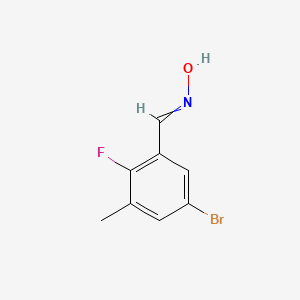
(E)-5-bromo-2-fluoro-3-methylbenzaldehydeoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-bromo-2-fluoro-3-methylbenzaldehydeoxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a benzaldehyde core substituted with bromine, fluorine, and a methyl group, along with an oxime functional group. The presence of these substituents imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-2-fluoro-3-methylbenzaldehydeoxime typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-methylbenzaldehyde, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Oximation: The brominated product is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine to form the oxime. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed for bromination and oximation steps.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(E)-5-bromo-2-fluoro-3-methylbenzaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound or nitrile oxide.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Nitroso compounds or nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
(E)-5-bromo-2-fluoro-3-methylbenzaldehydeoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-5-bromo-2-fluoro-3-methylbenzaldehydeoxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
(E)-5-bromo-2-fluoro-3-methylbenzaldehyde: Lacks the oxime group but shares the same core structure.
(E)-5-bromo-2-fluoro-3-methylbenzaldoxime: Similar structure but different functional group.
(E)-5-bromo-2-fluoro-3-methylbenzonitrile: Contains a nitrile group instead of an oxime.
Uniqueness
(E)-5-bromo-2-fluoro-3-methylbenzaldehydeoxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, fluorine, and methyl substituents further enhances its chemical properties and makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H7BrFNO |
|---|---|
分子量 |
232.05 g/mol |
IUPAC名 |
N-[(5-bromo-2-fluoro-3-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrFNO/c1-5-2-7(9)3-6(4-11-12)8(5)10/h2-4,12H,1H3 |
InChIキー |
LTXDFEYLMPRXPT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)C=NO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
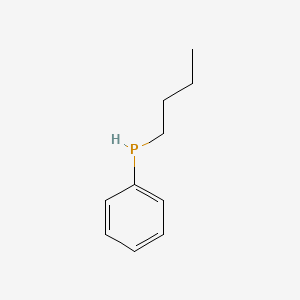

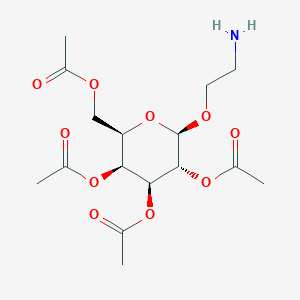
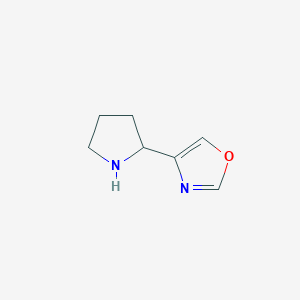
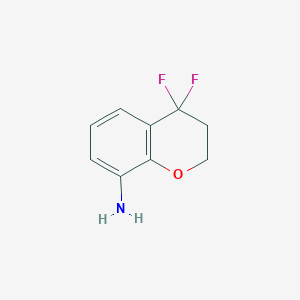
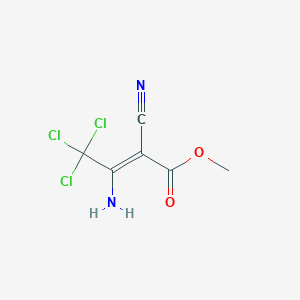

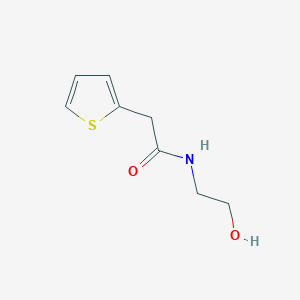
![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
